molecular formula C9H7BrN2O B595227 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1313712-51-4

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B595227
CAS No.: 1313712-51-4
M. Wt: 239.072
InChI Key: RDLLEKDOCVQUED-UHFFFAOYSA-N
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Description

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H7BrN2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the bromination of 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation: 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-methanol.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to its bromine substituent, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various bioactive molecules and materials.

Properties

IUPAC Name

3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-3-2-4-8-11-7(5-13)9(10)12(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLLEKDOCVQUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724474
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-51-4
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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